molecular formula C6H12ClNO B3253705 3-Amino-1-chloro-3-methylpentan-2-one CAS No. 226065-67-4

3-Amino-1-chloro-3-methylpentan-2-one

Cat. No.: B3253705
CAS No.: 226065-67-4
M. Wt: 149.62 g/mol
InChI Key: CIFBWWUWOGCBDF-UHFFFAOYSA-N
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Description

3-Amino-1-chloro-3-methylpentan-2-one is a halogenated ketone derivative featuring a unique combination of functional groups: a chlorine atom at position 1, a ketone at position 2, and both an amino (-NH₂) and methyl (-CH₃) group at position 3. Its molecular formula is C₆H₁₁ClNO, with a molecular weight of ~148.45 g/mol. This compound is likely employed as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive chlorine and amine moieties, which enable participation in nucleophilic substitution and condensation reactions.

Properties

IUPAC Name

3-amino-1-chloro-3-methylpentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-3-6(2,8)5(9)4-7/h3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFBWWUWOGCBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)CCl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-chloro-3-methylpentan-2-one typically involves the chlorination of 3-methylpentan-2-one followed by the introduction of an amino group. One common method includes the reaction of 3-methylpentan-2-one with chlorine gas in the presence of a catalyst to form 3-chloro-3-methylpentan-2-one. This intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of 3-Amino-1-chloro-3-methylpentan-2-one .

Industrial Production Methods

Industrial production methods for 3-Amino-1-chloro-3-methylpentan-2-one often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-chloro-3-methylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-1-chloro-3-methylpentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-chloro-3-methylpentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine and amino groups enable it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with two structurally related molecules: 1-chloro-3,3-dimethylpentan-2-one and 1-(Dimethylamino)-2-methyl-3-pentanone hydrochloride . Key distinctions lie in substituent groups, which critically influence physicochemical properties and reactivity.

Table 1: Comparative Overview of Key Features
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties
3-Amino-1-chloro-3-methylpentan-2-one C₆H₁₁ClNO ~148.45 Cl (C1); NH₂ + CH₃ (C3) Polar, primary amine reactivity
1-Chloro-3,3-dimethylpentan-2-one C₇H₁₃ClO 148.63 Cl (C1); two CH₃ (C3) Hydrophobic, tertiary carbon
1-(Dimethylamino)-2-methyl-3-pentanone hydrochloride C₈H₁₈ClNO ~179.69 N(CH₃)₂ (C1); CH₃ (C2); HCl counterion Hydrochloride salt, enhanced solubility

Substituent-Driven Property Differences

Polarity and Solubility
  • The amino group in 3-amino-1-chloro-3-methylpentan-2-one introduces polarity and hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water or ethanol). In contrast, the dimethyl groups in 1-chloro-3,3-dimethylpentan-2-one render it more hydrophobic, favoring solubility in non-polar solvents like hexane .
  • The hydrochloride salt form of 1-(Dimethylamino)-2-methyl-3-pentanone exhibits markedly higher water solubility due to ionic character, a critical feature for pharmaceutical formulations .
Reactivity
  • The primary amine in the target compound is nucleophilic, enabling reactions with electrophiles (e.g., acyl chlorides). Conversely, the tertiary dimethylamino group in the hydrochloride derivative is less nucleophilic but may participate in acid-base interactions.
  • Both the target compound and 1-chloro-3,3-dimethylpentan-2-one possess a chlorine atom at position 1, which can act as a leaving group in substitution reactions. However, steric hindrance from the dimethyl groups in the latter may slow reaction kinetics compared to the less hindered target compound.
Stability and Handling
  • The hydrochloride salt offers improved stability and reduced volatility compared to free bases or neutral ketones. The target compound’s primary amine may require storage under inert conditions to prevent oxidation.

Biological Activity

Overview

3-Amino-1-chloro-3-methylpentan-2-one is an organic compound characterized by the molecular formula C6_6H12_{12}ClNO. It features a unique combination of functional groups, including an amino group, a chlorine atom, and a methyl group, which contribute to its distinct chemical reactivity and biological activity. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry.

The compound is synthesized through chlorination followed by amination of 3-methylpentan-2-one. The general reaction pathway includes:

  • Chlorination of 3-methylpentan-2-one with chlorine gas.
  • Reaction with ammonia or an amine to introduce the amino group.

Table 1: Chemical Properties of 3-Amino-1-chloro-3-methylpentan-2-one

PropertyValue
Molecular FormulaC6_6H12_{12}ClNO
Molecular Weight145.62 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of 3-amino-1-chloro-3-methylpentan-2-one is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the amino and chlorine groups allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. This mechanism can disrupt various cellular processes, leading to its observed biological effects.

Biological Activities

Research indicates that 3-amino-1-chloro-3-methylpentan-2-one exhibits several biological activities:

Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has been tested against bacteria and fungi, demonstrating significant inhibitory effects.

Anticancer Potential
Preliminary research suggests that 3-amino-1-chloro-3-methylpentan-2-one may have anticancer properties. Its mechanism may involve the induction of apoptosis in cancer cells by modulating specific signaling pathways.

Enzyme Inhibition
The compound has been investigated for its potential to inhibit certain enzymes involved in drug metabolism and transport, particularly P-glycoprotein (P-gp). This inhibition can affect the bioavailability of co-administered drugs.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of chlorinated compounds, including 3-amino-1-chloro-3-methylpentan-2-one. Results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with 3-amino-1-chloro-3-methylpentan-2-one resulted in reduced cell viability and increased apoptosis rates compared to untreated controls.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified with specific hazard statements indicating potential irritations (H319: Causes serious eye irritation) and respiratory issues (H335: May cause respiratory irritation). Proper handling protocols must be observed when working with this chemical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-chloro-3-methylpentan-2-one
Reactant of Route 2
3-Amino-1-chloro-3-methylpentan-2-one

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